molecular formula C4H6Cl2FNO2 B073286 N-(2,2-Dichloro-1-hydroxyethyl)-2-fluoroacetamide CAS No. 1190-33-6

N-(2,2-Dichloro-1-hydroxyethyl)-2-fluoroacetamide

Cat. No. B073286
CAS RN: 1190-33-6
M. Wt: 190 g/mol
InChI Key: RKMBPARPFMUZSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,2-Dichloro-1-hydroxyethyl)-2-fluoroacetamide, also known as DCEFA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DCEFA is a fluorinated derivative of the widely used herbicide, acetochlor, and has been found to possess unique properties that make it suitable for use in a range of applications.

Mechanism Of Action

The mechanism of action of N-(2,2-Dichloro-1-hydroxyethyl)-2-fluoroacetamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes in cells. In cancer cells, N-(2,2-Dichloro-1-hydroxyethyl)-2-fluoroacetamide has been found to induce cell death by activating a pathway that leads to the production of reactive oxygen species, which can damage the cell's DNA and cause cell death.

Biochemical And Physiological Effects

N-(2,2-Dichloro-1-hydroxyethyl)-2-fluoroacetamide has been found to have a range of biochemical and physiological effects on cells and organisms. In cancer cells, N-(2,2-Dichloro-1-hydroxyethyl)-2-fluoroacetamide has been found to induce apoptosis, or programmed cell death, by activating the caspase cascade. In plants, N-(2,2-Dichloro-1-hydroxyethyl)-2-fluoroacetamide has been found to inhibit the activity of certain enzymes involved in the biosynthesis of chlorophyll, leading to reduced growth and development of the plant.

Advantages And Limitations For Lab Experiments

N-(2,2-Dichloro-1-hydroxyethyl)-2-fluoroacetamide has several advantages for use in lab experiments, including its high purity, stability, and ease of synthesis. However, N-(2,2-Dichloro-1-hydroxyethyl)-2-fluoroacetamide also has limitations, including its toxicity and potential for environmental contamination.

Future Directions

There are several future directions for research on N-(2,2-Dichloro-1-hydroxyethyl)-2-fluoroacetamide. One area of interest is the development of new herbicides based on N-(2,2-Dichloro-1-hydroxyethyl)-2-fluoroacetamide that are more effective and environmentally friendly than current herbicides. Another area of interest is the development of new anticancer agents based on N-(2,2-Dichloro-1-hydroxyethyl)-2-fluoroacetamide that are more potent and selective than current anticancer drugs. Additionally, N-(2,2-Dichloro-1-hydroxyethyl)-2-fluoroacetamide can be used as a precursor for the synthesis of new fluorinated materials with unique properties for use in various applications.

Synthesis Methods

N-(2,2-Dichloro-1-hydroxyethyl)-2-fluoroacetamide can be synthesized by reacting acetochlor with hydroxylamine hydrochloride and sodium hydroxide in the presence of a solvent such as acetone. The reaction produces N-(2,2-Dichloro-1-hydroxyethyl)-2-fluoroacetamide as a white solid with a melting point of 89-91°C.

Scientific Research Applications

N-(2,2-Dichloro-1-hydroxyethyl)-2-fluoroacetamide has been extensively studied for its potential applications in various fields such as agriculture, medicine, and materials science. In agriculture, N-(2,2-Dichloro-1-hydroxyethyl)-2-fluoroacetamide has been found to have herbicidal properties and can be used to control the growth of weeds in crops. In medicine, N-(2,2-Dichloro-1-hydroxyethyl)-2-fluoroacetamide has been explored as a potential anticancer agent due to its ability to induce cell death in cancer cells. In materials science, N-(2,2-Dichloro-1-hydroxyethyl)-2-fluoroacetamide has been used as a precursor for the synthesis of fluorinated polymers and coatings.

properties

CAS RN

1190-33-6

Product Name

N-(2,2-Dichloro-1-hydroxyethyl)-2-fluoroacetamide

Molecular Formula

C4H6Cl2FNO2

Molecular Weight

190 g/mol

IUPAC Name

N-(2,2-dichloro-1-hydroxyethyl)-2-fluoroacetamide

InChI

InChI=1S/C4H6Cl2FNO2/c5-3(6)4(10)8-2(9)1-7/h3-4,10H,1H2,(H,8,9)

InChI Key

RKMBPARPFMUZSG-UHFFFAOYSA-N

SMILES

C(C(=O)NC(C(Cl)Cl)O)F

Canonical SMILES

C(C(=O)NC(C(Cl)Cl)O)F

synonyms

N-(2,2-Dichloro-1-hydroxyethyl)-2-fluoroacetamide

Origin of Product

United States

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